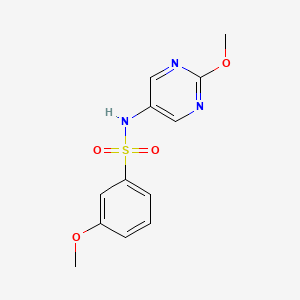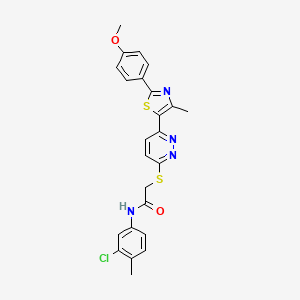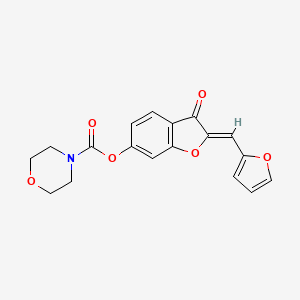![molecular formula C17H15NO6S B2669147 (E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid CAS No. 433327-86-7](/img/structure/B2669147.png)
(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d][1,3]dioxol-5-amine, which is a common moiety in many bioactive molecules . The molecular formula is C14H11NO6S and the molecular weight is 321.3 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The compound contains a benzodioxol group, an aminosulfonyl group, and a phenylacrylic acid group .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available.Aplicaciones Científicas De Investigación
Michael Addition and Compound Synthesis
Michael Addition reactions involving acrylic compounds, including those similar to the specified chemical structure, have been explored for synthesizing various organic compounds. For instance, acrylic compounds have been converted into corresponding propionic acids and their derivatives, showcasing the utility of these reactions in organic synthesis (Kamogawa, Kusaka, & Nanasawa, 1980).
Hydrogel Modification
Poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds, including those with structures related to the specified chemical. These modifications have been shown to enhance the hydrogels' swelling properties and thermal stability, suggesting potential applications in medical and biotechnological fields (Aly & El-Mohdy, 2015).
Solar Cell Applications
Organic sensitizers for solar cells have been engineered to include donor, electron-conducting, and anchoring groups, demonstrating the role of acrylic acid derivatives in improving solar energy conversion efficiency. This research highlights the potential of such compounds in the development of high-efficiency solar cells (Kim et al., 2006).
Polymer Synthesis and Applications
Acrylic acid and its derivatives have been used in the synthesis of polymers with specific properties, such as photochromic side chains containing azobenzene groups. These polymers have applications in materials science, including smart materials and sensors, due to their responsive properties to light (Ortyl, Janik, & Kucharski, 2002).
Environmental Applications
Guar gum-based hydrogels incorporating acrylic acid and other components have been synthesized for the adsorption of hazardous substances like heavy metals and dyes from aqueous solutions. This research underscores the environmental applications of such materials in water purification and pollution control (Singha et al., 2017).
Propiedades
IUPAC Name |
(E)-3-[3-(1,3-benzodioxol-5-ylsulfamoyl)-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-11-2-3-12(4-7-17(19)20)8-16(11)25(21,22)18-13-5-6-14-15(9-13)24-10-23-14/h2-9,18H,10H2,1H3,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWGJRVRNFNVFT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)
![2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2669074.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2669076.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)
![5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole](/img/structure/B2669081.png)
![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2669082.png)
![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2669084.png)
![2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)
![2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2669086.png)
